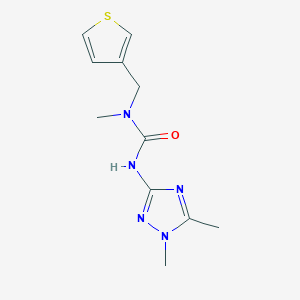
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. By inhibiting PARP-1, N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea can prevent DNA damage and cell death, thereby protecting against various diseases and conditions.
Biochemical and Physiological Effects:
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis. It has also been shown to improve mitochondrial function and enhance cellular energy metabolism. These effects make N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea a promising therapeutic agent for various diseases and conditions.
実験室実験の利点と制限
One of the main advantages of using N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea in lab experiments is its relatively low cost and ease of synthesis. It can also be used in a variety of experimental models, including cell cultures and animal models. However, one limitation is that N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea can be toxic at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its ability to modulate the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, more research is needed to fully understand the mechanisms underlying the effects of N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea and to optimize its therapeutic potential.
In conclusion, N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea is a promising compound with potential therapeutic applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, the future directions for research on N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea are promising.
合成法
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea is synthesized by reacting 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with N-(3-thienylmethyl)-N-methylamine in the presence of a coupling reagent. The resulting compound is then treated with urea to obtain N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea. The synthesis method is relatively straightforward and can be performed on a large scale.
科学的研究の応用
N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-(3-thienylmethyl)urea has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(1,5-dimethyl-1,2,4-triazol-3-yl)-1-methyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-8-12-10(14-16(8)3)13-11(17)15(2)6-9-4-5-18-7-9/h4-5,7H,6H2,1-3H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAHHDURHNAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)NC(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

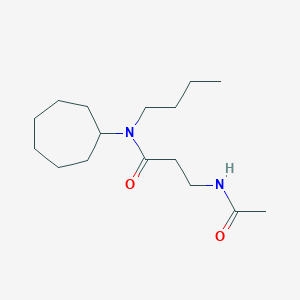
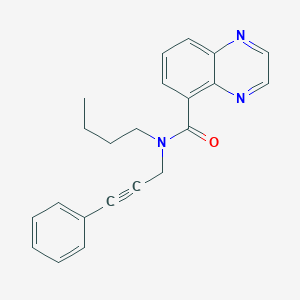
amino]butan-1-ol](/img/structure/B5903290.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)
![methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)

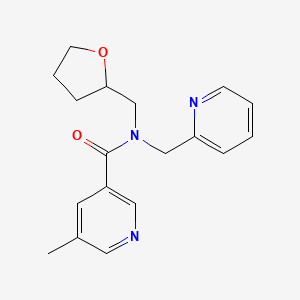
![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)
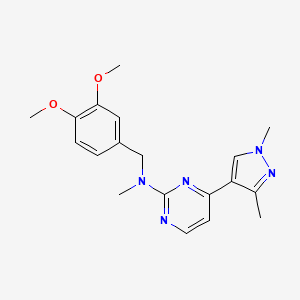
![N-ethyl-2-methoxy-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5903322.png)
![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2,2-dimethyl-3-pyrrolidin-1-ylpropyl)piperidine](/img/structure/B5903347.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-ethyl-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5903349.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)